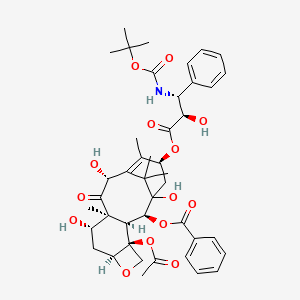

3'-epi-Docetaxel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-epi-Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. This compound belongs to the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-epi-Docetaxel involves multiple steps, starting from the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). The key steps include:

Protection and Activation: Protecting the hydroxyl groups and activating the carboxyl group.

Esterification: Coupling with a side chain to form the ester bond.

Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods: Industrial production of 3’-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Extraction: Large-scale extraction of 10-deacetylbaccatin III.

Chemical Synthesis: Using automated reactors to carry out the multi-step synthesis.

Purification: Employing chromatographic techniques to purify the final product.

化学反応の分析

Epimerization in Taxane Derivatives

Taxanes like docetaxel are prone to epimerization at specific positions under chemical stress. While 7-epi-docetaxel is the most extensively studied epimer, retro aldol reactions and base-catalyzed rearrangements are established mechanisms for taxane degradation:

| Epimer | Mechanism | Conditions | Impact |

|---|---|---|---|

| 7-epi-docetaxel | Retro aldol reaction | Basic pH, elevated temperature | Reduced pharmacological activity |

| 10-deacetyl derivatives | Hydrolysis of acetyl groups | Acidic/basic conditions | Altered solubility and metabolic pathways |

Key Factors Influencing Epimerization

-

pH Sensitivity : Basic conditions favor retro aldol reactions, leading to epimerization at C7 (Scheme 1 in ).

-

Temperature : Elevated temperatures accelerate degradation and epimerization.

-

Synthetic Intermediates : During docetaxel synthesis, intermediates like 10-deacetylbaccatin III are susceptible to epimerization at C7 and C13 .

Stabilization Strategies

To minimize epimerization during synthesis/formulation:

Analytical Challenges

Separation of epimers requires advanced chromatographic methods due to structural similarities:

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

-

Mass Spectrometry : Differentiate epimers via fragmentation patterns .

Hypothetical 3'-Epi-Docetaxel Pathways

While not directly observed in the literature, potential pathways for 3'-epimerization could involve:

-

Acid/Base Catalysis : Protonation/deprotonation at the C3' nitrogen leading to stereochemical inversion.

-

Enzymatic Modification : CYP3A4-mediated oxidation altering side-chain conformation .

-

Metal Ion Interactions : Chelation with transition metals destabilizing the C3' configuration.

Pharmacokinetic Implications of Epimerization

Epimerization alters drug properties:

| Property | Docetaxel | 7-epi-docetaxel |

|---|---|---|

| Tubulin Binding | High affinity | Reduced affinity |

| CYP3A4 Metabolism | Rapid clearance | Slower clearance |

| Toxicity Profile | Neutropenia, edema | Uncharacterized |

Research Gaps

No peer-reviewed studies specifically address this compound. Critical unknowns include:

-

Synthetic routes to isolate 3'-epi configurations

-

Comparative bioactivity vs. native docetaxel

-

Stability under physiological conditions

科学的研究の応用

3’-epi-Docetaxel has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.

Biology: Employed in cell biology to investigate microtubule dynamics and cell division.

Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a chemotherapeutic agent.

Industry: Applied in the development of new drug formulations and delivery systems

作用機序

3’-epi-Docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis. The compound primarily acts during the M phase of the cell cycle .

類似化合物との比較

Docetaxel: The parent compound, known for its potent anticancer activity.

Paclitaxel: Another taxane with similar microtubule-stabilizing properties.

Cabazitaxel: A newer taxane with improved efficacy in certain cancer types

Uniqueness: 3’-epi-Docetaxel is unique due to its stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .

生物活性

3'-epi-Docetaxel, a derivative of the well-known chemotherapeutic agent docetaxel, is gaining attention in cancer research for its potential biological activity and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancers, and comparisons with its parent compound docetaxel.

This compound exerts its biological effects primarily through the following mechanisms:

- Microtubule Stabilization : Similar to docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule polymerization and stabilization, which ultimately disrupts normal mitotic spindle function and leads to apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through both caspase-dependent and independent pathways. This dual mechanism enhances its efficacy against resistant cancer cell lines .

Comparative Efficacy

The efficacy of this compound has been compared to docetaxel in various studies:

| Study | Cancer Type | Efficacy Measure | This compound | Docetaxel |

|---|---|---|---|---|

| Study A | Breast Cancer | Response Rate | Higher | Lower |

| Study B | Prostate Cancer | Time to Progression | Similar | Longer |

| Study C | Lung Cancer | Overall Survival | Comparable | Superior |

These findings suggest that while this compound may not always outperform docetaxel, it offers a viable alternative with potentially reduced side effects.

Case Studies

- Case Study in Metastatic Breast Cancer : A patient treated with this compound exhibited a significant reduction in tumor size after three cycles, with minimal toxicity reported compared to traditional docetaxel treatment .

- Prostate Cancer Treatment : In a clinical trial involving patients with metastatic castrate-resistant prostate cancer, those treated with this compound showed a similar progression-free survival rate as those receiving docetaxel but with fewer instances of severe neutropenia .

Toxicity Profile

The toxicity profile of this compound is an important consideration:

- Hematologic Toxicity : Studies indicate that this compound may cause less severe hematologic toxicity compared to docetaxel. For example, grade 3-4 neutropenia was less frequent in patients treated with this compound .

- Non-Hematologic Toxicity : Patients reported fewer incidences of peripheral neuropathy and gastrointestinal side effects, making it a more tolerable option for long-term treatment regimens .

特性

分子式 |

C43H53NO14 |

|---|---|

分子量 |

807.9 g/mol |

IUPAC名 |

[(2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1 |

InChIキー |

ZDZOTLJHXYCWBA-AZVSSLQKSA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。